molecular formula C6H12N2 B6614824 5-(propan-2-yl)-4,5-dihydro-1H-pyrazole CAS No. 2649055-18-3

5-(propan-2-yl)-4,5-dihydro-1H-pyrazole

Cat. No. B6614824
CAS RN: 2649055-18-3
M. Wt: 112.17 g/mol
InChI Key: OJXKRLBPDXOUOV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(Propan-2-yl)-4,5-dihydro-1H-pyrazole, also known as 5-propyl-4,5-dihydro-1H-pyrazole (5-PDHP), is an organic compound belonging to the pyrazole family of heterocyclic compounds. It is a colorless, crystalline solid with a molecular weight of 134.17 g/mol. 5-PDHP is widely used in organic synthesis and as a starting material in the production of a variety of pharmaceuticals and other chemical compounds.

Scientific Research Applications

5-PDHP has been used in a variety of scientific research applications, including as an intermediate in the synthesis of other compounds, as an inhibitor of thrombin, and as an inhibitor of the enzyme dihydrofolate reductase (DHFR). 5-PDHP has also been used in the synthesis of novel compounds with potential therapeutic applications, such as anti-cancer agents.

Mechanism Of Action

The mechanism of action of 5-PDHP is not fully understood. However, it is believed to interact with certain enzymes, such as thrombin and DHFR, in order to inhibit their activity. This inhibition can lead to a variety of physiological effects, depending on the enzyme targeted.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-PDHP depend on the enzyme targeted. For example, 5-PDHP has been shown to inhibit thrombin, an enzyme involved in the clotting of blood, leading to a decrease in blood clotting. 5-PDHP has also been shown to inhibit DHFR, an enzyme involved in the synthesis of folate, leading to a decrease in folate levels. In addition, 5-PDHP has been shown to inhibit the enzyme acetylcholinesterase, leading to an increase in acetylcholine levels and potentially resulting in increased cognitive function.

Advantages And Limitations For Lab Experiments

The main advantage of using 5-PDHP in lab experiments is its availability and ease of synthesis. In addition, 5-PDHP is relatively stable and can be stored at room temperature. However, there are some limitations to its use in lab experiments. For example, 5-PDHP is a reactive compound and can react with other compounds in the presence of light or heat. In addition, 5-PDHP is toxic and should be handled with care.

Future Directions

The potential applications of 5-PDHP are vast, and there are many potential future directions for research. For example, further research could be conducted to explore the potential therapeutic applications of 5-PDHP, such as its potential to inhibit cancer cell growth. In addition, further research could be conducted to explore the potential of 5-PDHP to inhibit other enzymes, such as acetylcholinesterase, and to explore its potential to interact with other molecules. Finally, further research could be conducted to explore the potential of 5-PDHP to act as a catalyst in organic synthesis.

Synthesis Methods

5-PDHP can be synthesized from the reaction of propan-2-one and hydrazine hydrate in the presence of a base such as sodium hydroxide. The reaction is carried out at elevated temperatures and yields a yield of up to 95%.

properties

IUPAC Name

5-propan-2-yl-4,5-dihydro-1H-pyrazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12N2/c1-5(2)6-3-4-7-8-6/h4-6,8H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJXKRLBPDXOUOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1CC=NN1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

112.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(propan-2-yl)-4,5-dihydro-1H-pyrazole

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